
Application Notes and Protocols for Psoralen-
Based RNA Structure Mapping

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Psoralen-triethylene glycol azide

Cat. No.: B15558944 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
Psoralen-based RNA structure mapping is a powerful technique to investigate RNA secondary

and tertiary structures, as well as RNA-RNA interactions within the cellular environment.

Psoralens are bifunctional photoreactive compounds that intercalate into double-stranded

regions of RNA.[1][2] Upon irradiation with long-wavelength ultraviolet (UVA) light (365 nm),

psoralen forms covalent crosslinks between pyrimidine bases (uracil or cytosine) on opposing

strands of a helix.[1][2][3] This in vivo crosslinking captures a snapshot of RNA structures as

they exist in the cell. The sites of crosslinking can then be identified by various methods, most

commonly by reverse transcription, where the crosslink acts as a stop to the polymerase.[4]

High-throughput sequencing-based methods have been developed to apply this principle on a

transcriptome-wide scale.[5][6][7][8][9]

This document provides a detailed experimental workflow and protocols for psoralen-based

RNA structure mapping, focusing on the PARIS (Psoralen Analysis of RNA Interactions and

Structures) and SPLASH (Sequencing of Psoralen crosslinked, Ligated, and Selected Hybrids)

methodologies.[5][6][9]

Experimental Workflow
The overall experimental workflow for psoralen-based RNA structure mapping involves several

key stages, from in vivo crosslinking to data analysis.
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In Vivo Steps

RNA Processing

Enrichment of Crosslinked RNA

Sequencing Library Preparation

Data Analysis

1. Cell Culture

2. Psoralen Incubation

3. UVA (365 nm) Crosslinking

4. Total RNA Extraction

5. RNA Fragmentation

6. Enrichment

2D Gel Electrophoresis (PARIS) Streptavidin Pulldown (SPLASH)

7. Proximity Ligation

8. Reverse Crosslinking (UV 254 nm)

9. Adapter Ligation

10. Reverse Transcription

11. PCR Amplification

12. High-Throughput Sequencing

13. Data Processing and Mapping

14. RNA Interaction Identification

Click to download full resolution via product page

Caption: A generalized workflow for psoralen-based RNA structure mapping.
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Quantitative Data Summary
The efficiency of psoralen crosslinking and subsequent enrichment are critical for the success

of the experiment. The following table provides a summary of expected yields and quality

control metrics at different stages of the workflow.

Experimental Step Parameter Typical Value
Method of
Assessment

Psoralen Crosslinking Crosslinking Efficiency 1-5%

Dot blot with anti-

psoralen antibody or

streptavidin for

biotinylated psoralen

RNA Extraction
RNA Integrity Number

(RIN)
> 7.0 Agilent Bioanalyzer

RNA Fragmentation Fragment Size 50-150 nt
Agilent Bioanalyzer or

denaturing PAGE

Enrichment
Yield of Crosslinked

RNA
0.1-0.5% of input RNA Qubit fluorometer

Library Preparation
Final Library

Concentration
> 2 nM

Qubit fluorometer and

Agilent Bioanalyzer

Detailed Experimental Protocols
Protocol 1: In Vivo Psoralen Crosslinking
This protocol is adapted from the PARIS and SPLASH methodologies.[5][6]

Materials:

Adherent mammalian cells (e.g., HeLa)

Phosphate-buffered saline (PBS)

4'-Aminomethyltrioxsalen (AMT) hydrochloride or biotinylated psoralen
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UVA crosslinker (365 nm)

Procedure:

Culture cells to approximately 70-80% confluency in 10 cm plates.

On the day of the experiment, prepare a fresh solution of AMT at 0.5 mg/mL in PBS or

biotinylated psoralen at a working concentration.

Aspirate the culture medium and wash the cells once with PBS.

Add 2 mL of the psoralen solution (or PBS for a negative control) to each plate and incubate

for 10 minutes at 37°C to allow for psoralen intercalation into the RNA.

Place the plates on ice in a UVA (365 nm) crosslinker and irradiate for a total of 5-15

minutes. To avoid overheating, irradiate in 1-minute intervals with 1 minute on ice in

between.

After crosslinking, aspirate the psoralen solution and wash the cells twice with ice-cold PBS.

Proceed immediately to RNA extraction.

Protocol 2: Enrichment of Crosslinked RNA using 2D
Gel Electrophoresis (PARIS)
This protocol is a key step in the PARIS method for isolating crosslinked RNA duplexes.[5][7]

Materials:

Fragmented total RNA (50-150 nt)

Native polyacrylamide gel (e.g., 8%)

Denaturing polyacrylamide gel (e.g., 12% with 7M urea)

Gel extraction kit

Procedure:
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Load the fragmented RNA onto a native polyacrylamide gel and run the electrophoresis.

Excise the gel slice corresponding to the desired size range (e.g., 50-150 nt).

Place the excised gel slice horizontally at the top of a denaturing polyacrylamide gel and run

the second dimension of electrophoresis.

Stain the gel to visualize the RNA. Crosslinked RNA duplexes will migrate slower in the

second dimension and appear off the diagonal.

Excise the gel region containing the crosslinked RNA.

Elute and precipitate the RNA using a gel extraction kit.

Protocol 3: Proximity Ligation and Reverse Crosslinking
This protocol ligates the two arms of the crosslinked RNA duplex into a single chimeric

molecule and then reverses the psoralen crosslink.

Materials:

Enriched crosslinked RNA

T4 RNA Ligase 1

UVC crosslinker (254 nm)

Procedure:

Perform proximity ligation on the enriched crosslinked RNA using T4 RNA Ligase 1 overnight

at room temperature. This joins the 5' and 3' ends of the interacting RNA fragments.

Purify the ligated RNA.

To reverse the psoralen crosslink, resuspend the RNA in nuclease-free water and place the

tube on ice.

Irradiate the sample with UVC light (254 nm) for 15-30 minutes.[1][6]
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The resulting chimeric RNA molecules are now ready for reverse transcription and library

preparation.

Protocol 4: Reverse Transcription and Identification of
Crosslink Sites
Reverse transcriptase will stall at the site of a psoralen crosslink, allowing for the identification

of the crosslinked nucleotide.[4]

Materials:

Crosslinked RNA template

Radiolabeled or fluorescently labeled primer

Reverse transcriptase (e.g., AMV or SuperScript)

dNTPs

Denaturing polyacrylamide gel

Procedure:

Anneal the labeled primer to the RNA template.

Set up the reverse transcription reaction with reverse transcriptase and dNTPs.

Incubate the reaction at the appropriate temperature for the enzyme used.

Terminate the reaction and purify the cDNA.

Run the cDNA products on a denaturing polyacrylamide gel alongside a sequencing ladder

of the same RNA to map the precise location of the reverse transcriptase stops. The band

corresponding to the stalled product will indicate the nucleotide preceding the crosslink.[4]

Signaling Pathway and Logical Relationship
Diagram
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The following diagram illustrates the logical flow of information from the experimental data to

the final identification of RNA-RNA interactions.

Data Generation

Bioinformatic Processing

Interaction Analysis

Final Output

Paired-End Sequencing Reads

Adapter Trimming

Mapping to Reference Genome/Transcriptome

Identification of Chimeric Reads

Calling RNA-RNA Interactions

Statistical Analysis and Filtering

RNA Structure Modeling

Transcriptome-wide RNA Interaction Map
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Caption: Bioinformatic workflow for psoralen-based RNA interaction data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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